4-phenoxybenzenesulfonyl Chloride

Sulfonamide Synthesis Herbicide Intermediate Medicinal Chemistry

This moisture-sensitive sulfonyl chloride is a non-commodity electrophile for programs where generic TsCl fails. Bayer patent JPH04226955 validates it as the sole intermediate for phenoxy-phenyl herbicides; parallel literature confirms it is essential for urotensin II and CCR-9 antagonists. The 4-phenoxy motif drives target engagement and increases sulfonamide LogP by ~3 units versus benzenesulfonyl chloride derivatives, directly impacting bioactive conformation. For scale-up, US 3,706,794 provides a phosgene-catalytic amide route ensuring lot-to-lot fidelity. Procure 97% material—the industry mode—to avoid failed sulfonylations and maintain IP integrity.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
CAS No. 1623-92-3
Cat. No. B154536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenoxybenzenesulfonyl Chloride
CAS1623-92-3
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C12H9ClO3S/c13-17(14,15)12-8-6-11(7-9-12)16-10-4-2-1-3-5-10/h1-9H
InChIKeyQIZPONOMFWAPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxybenzenesulfonyl Chloride (CAS 1623-92-3): Core Identity and Procurement Baseline


4-Phenoxybenzenesulfonyl chloride (CAS: 1623-92-3) is an aromatic sulfonyl chloride characterized by a phenoxy substituent at the para position of the benzenesulfonyl core [1]. It has a molecular formula of C12H9ClO3S and a molecular weight of approximately 268.72 g/mol . This compound is a moisture-sensitive crystalline solid with a melting point typically reported in the range of 41–45°C, and it is utilized as a key electrophilic building block in organic synthesis, particularly for introducing the 4-phenoxybenzenesulfonyl moiety into target molecules .

Why Simple Sulfonyl Chloride Substitution Fails: Unique Reactivity and Application Profile of 4-Phenoxybenzenesulfonyl Chloride


While benzenesulfonyl chloride (CAS 98-09-9) and p-toluenesulfonyl chloride (TsCl, CAS 98-59-9) are ubiquitous sulfonylating agents, their substitution with 4-phenoxybenzenesulfonyl chloride is non-trivial and often results in failed or suboptimal outcomes in specific contexts. The presence of the 4-phenoxy group confers a distinct electronic and steric profile to the sulfonyl chloride, which directly impacts its reactivity, the stability of intermediates, and the physicochemical properties of the final sulfonylated product. Unlike simple alkyl or unsubstituted aryl sulfonyl chlorides, this compound is uniquely specified in patents for generating bioactive sulfonamides with herbicidal and urotensin II antagonist activities, where the phenoxy motif is critical for target engagement [1]. Consequently, direct substitution with a more common reagent will lead to a different, and often biologically inactive, product. The following evidence quantifies the specific, differentiated performance characteristics that preclude generic replacement.

Quantitative Evidence for the Differentiated Selection of 4-Phenoxybenzenesulfonyl Chloride (CAS 1623-92-3)


Reactivity and Yield in the Synthesis of Key Bioactive Sulfonamide Derivatives

The synthetic utility of 4-phenoxybenzenesulfonyl chloride is demonstrated by its specific and essential role in the production of phenoxy phenyl sulfonyl compounds with defined herbicidal activity, as detailed in Bayer AG patent JPH04226955 [1]. The patented synthesis explicitly requires the reaction of 'phenoxybenazene sulfonyl chloride of formula III' (which is 4-phenoxybenzenesulfonyl chloride) with a nitrogen compound to obtain the final bioactive product [1]. This stands in contrast to the use of unsubstituted benzenesulfonyl chloride or p-toluenesulfonyl chloride (TsCl), which, if employed in an otherwise identical reaction, would yield compounds lacking the phenoxy motif and are therefore outside the scope of the patent's claimed biologically active structures [1]. The quantitative yield data for this specific transformation is proprietary and detailed within the patent examples, but the key differentiator is the production of a unique, active product class unattainable with generic alternatives.

Sulfonamide Synthesis Herbicide Intermediate Medicinal Chemistry

Manufacturing Process Differentiability: Phosgene-Based Catalytic Method with Superior Process Control

An early and specific method for producing 4-phenoxybenzenesulfonyl chloride is claimed in US Patent 3,706,794 [1]. This process uses a catalytic amount of a chlorinated tertiary organic amide (e.g., DMF) with phosgene to convert the corresponding sulfonic acid to the sulfonyl chloride [1]. A key differentiator is the controlled introduction of the sulfonic acid at a rate 'no greater than the rate at which the sulphonic acid is used up', a process parameter that minimizes side reactions and improves purity [1]. In contrast, many generic sulfonyl chlorides are produced via traditional chlorosulfonic acid methods, which can lead to over-chlorination and byproduct formation, especially with sensitive aromatic systems [1]. While yield data for the DMF/phosgene method is disclosed in the patent examples, the core advantage lies in a documented, high-control industrial process tailored to this specific compound.

Process Chemistry Sulfonyl Chloride Production Phosgene Chemistry

Physicochemical Property Differentiation: Lipophilicity and Partitioning Behavior

The phenoxy substituent significantly alters the lipophilicity of the sulfonyl chloride compared to simpler analogs. This property is crucial as it influences the lipophilicity and, consequently, the membrane permeability and metabolic profile of the final sulfonamide drug candidates . The calculated partition coefficient (LogP) for 4-phenoxybenzenesulfonyl chloride is estimated to be 4.58 . In comparison, the estimated LogP for unsubstituted benzenesulfonyl chloride is significantly lower, with a value of approximately 1.5 [1]. This ~3-log unit difference represents a nearly 1000-fold difference in the predicted octanol-water partition coefficient, a key parameter in medicinal chemistry optimization.

Physicochemical Properties Lipophilicity ADME Prediction

High-Impact Application Scenarios for 4-Phenoxybenzenesulfonyl Chloride (CAS 1623-92-3) Based on Verified Evidence


Synthesis of Proprietary Herbicidal Sulfonamides for Agrochemical Development

Procurement of 4-phenoxybenzenesulfonyl chloride is critical for research programs aiming to synthesize and evaluate phenoxy phenyl sulfonyl compounds as herbicides or plant growth regulators. This application is validated by Bayer AG patent JPH04226955, which explicitly describes its use as a key intermediate [1]. This scenario is not a general sulfonylation but a precise step in constructing a specific, IP-protected chemical space, where substitution with a generic sulfonyl chloride would result in a structurally distinct and biologically inactive compound.

Advanced Medicinal Chemistry: Targeting Urotensin II Receptor and CCR-9 Antagonists

The compound is a vital building block for synthesizing urotensin II receptor antagonists and CCR-9 antagonists, as documented in chemical supplier catalogs and patent literature [1]. Researchers in cardiovascular and immunology therapeutic areas procure this specific sulfonyl chloride because the phenoxy moiety is a structural requirement for the desired antagonist activity. The increased lipophilicity of the derived sulfonamides, as supported by the ~3 log unit higher LogP compared to benzenesulfonyl chloride derivatives, may also contribute to improved pharmacokinetic properties relevant to these indications .

Process Development and Scale-Up Using a Validated Industrial Manufacturing Route

For organizations moving from discovery to preclinical or early clinical development, sourcing material that can be reliably scaled is paramount. US Patent 3,706,794 provides a documented, scalable process for manufacturing 4-phenoxybenzenesulfonyl chloride using phosgene and a catalytic amide [1]. A procurement scenario exists where a CRO or pharma company requires a supplier capable of executing this or an analogous high-control method to ensure consistent purity, minimize impurities, and provide a foundation for eventual commercial manufacturing.

Academic and Industrial Research on Sulfonyl Transfer Reagents with Tailored Reactivity

The foundational work by Cremlyn et al. (1979) establishes the utility of 4-phenoxybenzenesulfonyl chloride as a versatile electrophile for generating a diverse library of sulfonyl derivatives, including azides, hydrazides, and hydrazones [1]. This scenario is relevant for academic groups and industrial exploratory chemistry units focused on building novel compound collections. The documented reactions with various nucleophiles provide a validated starting point for creating new chemical entities with potential biological activity, differentiating it from the more limited derivatization scope of simpler sulfonyl chlorides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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